molecular formula C18H21F3N2O3 B13037491 Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate

Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate

Cat. No.: B13037491
M. Wt: 370.4 g/mol
InChI Key: FRRQQSABNPIJJY-ILXRZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a fused [3.3.0]-octahydro ring system. Key structural features include:

  • Bicyclic Core: The octahydropyrrolo[3,4-b]pyrrole scaffold provides rigidity and stereochemical complexity, with three stereocenters (2S, 3aS, 6aS).
  • Substituents: A benzyl group at position 1 enhances lipophilicity, while the 2,2,2-trifluoroacetyl moiety at position 5 introduces strong electron-withdrawing effects. The ethyl ester at position 2 contributes to hydrolytic stability.

This class of compounds is frequently explored in medicinal chemistry for their ability to modulate protein targets, such as Retinol Binding Protein 4 (RBP4) antagonists, due to their structural mimicry of retinol .

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl (2S,3aR,6aR)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C18H21F3N2O3/c1-2-26-16(24)14-8-13-10-22(17(25)18(19,20)21)11-15(13)23(14)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14+,15+/m1/s1

InChI Key

FRRQQSABNPIJJY-ILXRZTDVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1CC3=CC=CC=C3)C(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC2CN(CC2N1CC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the Octahydropyrrolo[3,4-b]pyrrole Core

The bicyclic core is typically assembled via intramolecular cyclization reactions involving pyrrolidine and pyrrole precursors. Key methods include:

  • 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): A widely used approach to build pyrrolidine-containing bicyclic systems involves 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This method allows stereocontrol and efficient ring closure.

  • Reductive Amination and Cyclization: Starting from amino acid derivatives or related precursors, reductive amination followed by ring closure can form the bicyclic skeleton.

Introduction of the Benzyl Group at Nitrogen

The N-benzyl substituent is introduced typically by alkylation of the pyrrolo nitrogen using benzyl halides under basic conditions. This step is performed after or during the formation of the bicyclic core to avoid interference with ring closure.

Installation of the Trifluoroacetyl Group at the 5-Position

Selective acylation with trifluoroacetyl chloride or trifluoroacetic anhydride introduces the trifluoroacetyl group at the 5-position of the bicyclic system. The reaction conditions require careful control to avoid over-acylation or side reactions.

Formation of the Ethyl Ester at the 2-Carboxylate Position

The ethyl ester functionality is typically introduced by esterification of the carboxylic acid precursor or by using ethyl ester derivatives of amino acid starting materials.

Detailed Preparation Method from Patent CN102827167A

A patent describing octahydro-pyrrolo[3,4-b]pyrrole derivatives, closely related to the target compound, outlines the following preparation steps:

Step Description Key Reagents/Conditions
1 Synthesis of substituted pyrrolo[3,4-b]pyrrole core Starting from substituted amino acids or derivatives
2 Cyclization via intramolecular condensation or 1,3-dipolar cycloaddition Use of dipolarophiles and azomethine ylides
3 N-Benzylation Benzyl halide, base (e.g., K2CO3), solvent (e.g., DMF)
4 Introduction of trifluoroacetyl group Trifluoroacetyl chloride or anhydride, base, low temperature
5 Esterification or use of ethyl ester starting material Acid catalysis or direct use of ethyl ester derivatives

The stereochemistry is controlled by the choice of chiral starting materials or by resolution of racemic mixtures post-synthesis.

Research Findings and Optimization

  • Stereochemical Control: The racemic nature of the compound indicates that both enantiomers are formed; however, stereoselective synthesis can be achieved by using chiral auxiliaries or catalysts during cycloaddition.

  • Yield and Purity: Optimization of reaction times, temperatures, and solvent systems improves yield and reduces side products. For example, low-temperature acylation minimizes decomposition of sensitive intermediates.

  • Functional Group Compatibility: Protecting groups may be used to shield other reactive sites during selective trifluoroacetylation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Method 1,3-Dipolar cycloaddition or intramolecular condensation Key for bicyclic core formation
N-Benzylation Benzyl bromide or chloride, K2CO3, DMF, room temp to 60°C Efficient N-alkylation
Trifluoroacetylation Trifluoroacetyl chloride, base (e.g., triethylamine), 0–5°C Selective acylation at 5-position
Esterification Acid catalysis or use of ethyl ester precursors Maintains ester functionality
Purification Chromatography or crystallization Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroacetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Target Synthesis Highlights
Target Compound: Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate Octahydropyrrolo[3,4-b]pyrrole 1-Benzyl, 5-(2,2,2-trifluoroacetyl), 2-ethyl ester Potential RBP4 antagonist (inferred) Likely involves Pd-catalyzed coupling, Boc deprotection, and ester hydrolysis
6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (18) Hexahydropyrrolo[3,4-c]pyrrole 5-(2-Trifluoromethylphenyl), pyrimidine-4-carboxylic acid RBP4 antagonist Pd(OAc)₂-mediated amination, Boc deprotection with HCl, ester hydrolysis
(±)-45: 2-((3aS,6aR)-5-(2-(Trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic acid Cyclopenta[c]pyrrole 5-(2-Trifluoromethylphenyl), benzoic acid carboxamide RBP4 antagonist TFA-mediated Boc deprotection, amide coupling
Rac-(3aR,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid Furo[2,3-c]pyrrole Boc-protected amine, carboxylic acid Intermediate for drug synthesis Boc protection/removal, stereoselective cyclization

Key Observations:

Substituent Effects :

  • The 2,2,2-trifluoroacetyl group in the target compound differs from the 2-trifluoromethylphenyl group in compound 18 . The former is more electron-withdrawing, which may alter metabolic stability and binding kinetics.
  • The ethyl ester in the target compound provides hydrolytic stability relative to carboxylic acids (e.g., compound 18), influencing bioavailability.

Stereochemical Variations : The (2S,3aS,6aS) stereochemistry contrasts with (3aR,6aS) in compound 18, which may lead to divergent biological activities due to diastereomer-specific interactions .

Physicochemical and Spectroscopic Properties

Table 2: NMR Chemical Shift Comparisons (Selected Regions)

Compound Region A (δ, ppm) Region B (δ, ppm) Notable Features
Target Compound 7.2–7.4 (benzyl) 2.1–2.5 (CF₃CO) Trifluoroacetyl group causes deshielding in Region B vs. trifluoromethylphenyl analogues .
Compound 18 7.5–7.7 (CF₃Ph) 1.8–2.0 (CH₃) Pyrimidine ring protons show distinct splitting patterns.
(±)-45 6.8–7.2 (benzoic) 2.3–2.6 (cyclopenta) Cyclopenta ring protons exhibit upfield shifts due to ring strain.
  • IR Spectroscopy : The target compound’s trifluoroacetyl group shows a strong C=O stretch at ~1750 cm⁻¹, distinct from carboxylic acids (e.g., 18: ~1700 cm⁻¹) .

Biological Activity

Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate is a complex compound belonging to the pyrrole family. Its unique structure and substituents suggest potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C18H21F3N2OC_{18}H_{21}F_3N_2O and a molecular weight of approximately 370.37 g/mol. Its structure features a trifluoroacetyl group, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. Specifically, compounds similar to this compound exhibit significant activity against drug-resistant strains of bacteria and fungi.

Case Study: Antituberculosis Activity

A study focusing on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring could enhance anti-tuberculosis activity significantly. Compounds with electron-withdrawing groups showed potent activity against Mycobacterium tuberculosis with MIC values less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that this compound could be explored for similar applications.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The presence of the trifluoroacetyl group may enhance membrane permeability in microbial cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of bulky groups or electron-withdrawing substituents significantly enhances biological activity. For instance:

CompoundModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 1No modification> 10< 64
Compound 5Adamantyl group< 0.016> 64
Compound 19CF3 group> 10< 64

These results demonstrate that while certain modifications can enhance activity, others may detract from it .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The studies indicate that while some derivatives exhibit low cytotoxicity, further investigations are necessary for this compound to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.